molecular formula C6H13NO2 B1600874 (3R,4R)-4-(Dimethylamino)oxolan-3-ol CAS No. 30197-51-4

(3R,4R)-4-(Dimethylamino)oxolan-3-ol

Cat. No.: B1600874
CAS No.: 30197-51-4
M. Wt: 131.17 g/mol
InChI Key: AGZUJWAKYFHDAV-WDSKDSINSA-N
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Description

“Cis-4-(Dimethylamino)tetrahydrofuran-3-ol” is a chemical compound with the molecular formula C6H13NO2 . It belongs to the class of organic compounds known as tetrahydrofurans . These are compounds containing a tetrahydrofuran ring, which is a five-membered saturated ring with one oxygen atom and four carbon atoms .

Physical and Chemical Properties The molecular weight of this compound is 131.17 . It’s recommended to be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Oligomers and Carbopeptoids

A study explored the synthesis of oligomers from 4-aminomethyl-tetrahydrofuran-2-carboxylates with specific stereochemistry. This research developed dimeric, tetrameric, and hexameric carbopeptoids, aiming to study their secondary structures and conformational preferences. The synthesis employed peptide-coupling procedures, indicating potential applications in peptoid chemistry and biomimetic material design (Edwards et al., 2006).

Potential Central Nervous System Agents

Another study synthesized and evaluated spiro[isobenzofuran-1(3H),4'-piperidines] derivatives, including 4-(dimethylamino) variants, for potential activity on the central nervous system. This research highlights the role of such compounds in developing new therapeutic agents, with a focus on antidepressant and antitetrabenazine activities (Martin et al., 1981).

Analgesic Potential

Research into diastereomeric cis- and trans-tetrahydro-4-aryl-3-[(dimethylamino)methyl]-2H-pyranols derived from related compounds demonstrated analgesic activities comparable to codeine. This study highlights the potential of such compounds in pain management and analgesic drug development (Mohacsi et al., 1990).

Monoamine Transporter Activity

A study on the synthesis, characterization, and activity of new psychoactive substances related to cis-4-(Dimethylamino)tetrahydrofuran-3-ol showcased the impact on monoamine transporter activity. This research provides insights into the pharmacological properties and potential risks associated with new psychoactive compounds (McLaughlin et al., 2015).

Catalytic and Isomerization Studies

Further studies have investigated the catalytic properties and isomerization processes involving dimethylamino derivatives. This includes research on iodine-catalyzed isomerization and the effects of N-heteroaromatics on transesterification processes. These studies contribute to our understanding of catalysis and reaction mechanisms in organic chemistry (Settle et al., 2018), (Maegawa et al., 2011).

Safety and Hazards

The safety and hazards of this compound are not fully detailed in the sources I found. It’s always important to handle chemical compounds with care and take necessary precautions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-4-(Dimethylamino)tetrahydrofuran-3-ol involves the reaction of 3,4-epoxytetrahydrofuran with dimethylamine followed by reduction of the resulting imine.", "Starting Materials": [ "3,4-epoxytetrahydrofuran", "dimethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Add dimethylamine to 3,4-epoxytetrahydrofuran in methanol at room temperature.", "Heat the reaction mixture to reflux for 24 hours.", "Cool the reaction mixture and add sodium borohydride.", "Stir the reaction mixture for 2 hours at room temperature.", "Add water to the reaction mixture and extract with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Purify the resulting product by column chromatography to obtain cis-4-(Dimethylamino)tetrahydrofuran-3-ol." ] }

CAS No.

30197-51-4

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R,4S)-4-(dimethylamino)oxolan-3-ol

InChI

InChI=1S/C6H13NO2/c1-7(2)5-3-9-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

AGZUJWAKYFHDAV-WDSKDSINSA-N

Isomeric SMILES

CN(C)[C@H]1COC[C@@H]1O

SMILES

CN(C)C1COCC1O

Canonical SMILES

CN(C)C1COCC1O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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